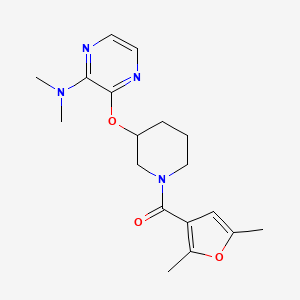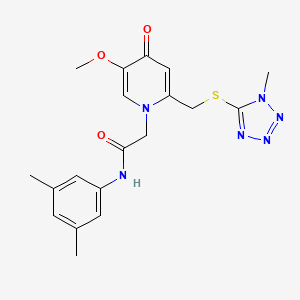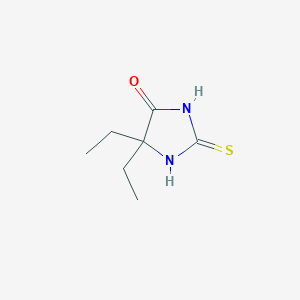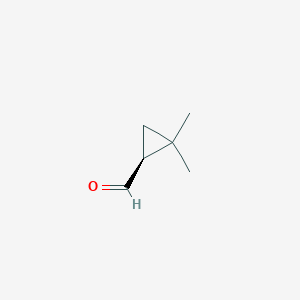![molecular formula C20H22N2O3S B2735600 N-(6-methoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide CAS No. 477553-89-2](/img/structure/B2735600.png)
N-(6-methoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a benzamide derivative that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Aplicaciones Científicas De Investigación
Histone Deacetylase Inhibition and Alzheimer's Disease
One study focused on the development of 5-aroylindolyl-substituted hydroxamic acids, highlighting a compound with potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound showed promise in decreasing tau protein phosphorylation and aggregation, exhibiting neuroprotective activity and potential as a treatment for Alzheimer's disease (Lee et al., 2018).
Liquid Crystals with a Benzothiazole Core
Research into new calamitic liquid crystals featuring a benzothiazole core revealed the mesomorphic properties of these compounds, including the presence of enantiotropic nematic phases in certain derivatives. This work contributes to materials science, especially in the context of liquid crystal displays and other technologies (Ha et al., 2010).
Antimicrobial and Antifungal Activity
Another study synthesized benzamide derivatives bearing different bioactive moieties and evaluated their antimicrobial in vitro efficacy. Some compounds showed significant antibacterial and antifungal activities, indicating the potential for developing new antimicrobial agents (Priya et al., 2006).
Cancer Cell Line Cytotoxicity
Isoxazole derivatives of benzothiazoles were synthesized and evaluated for their cytotoxicity against various cancer cell lines. One compound, in particular, demonstrated significant anti-cancer activity and induced G2/M cell cycle arrest through p53 activation, showcasing the potential for new cancer therapies (Kumbhare et al., 2014).
Propiedades
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-pentoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-3-4-5-11-25-16-8-6-7-14(12-16)19(23)22-20-21-17-10-9-15(24-2)13-18(17)26-20/h6-10,12-13H,3-5,11H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNQMHNGGRRGKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

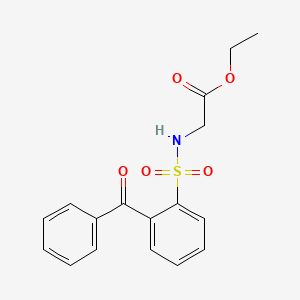
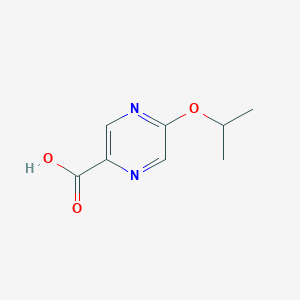
![ethyl 2-(5-phenyloxazole-2-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2735522.png)
![(4E)-5-(3,4-Dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2735523.png)
![N-[3-[2-(4-chlorophenyl)sulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2735525.png)
![N-(4-acetylphenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2735526.png)

![4,4,5,5-Tetramethyl-2-[2-(trifluoromethyl)thiophen-3-yl]-1,3,2-dioxaborolane](/img/structure/B2735530.png)
